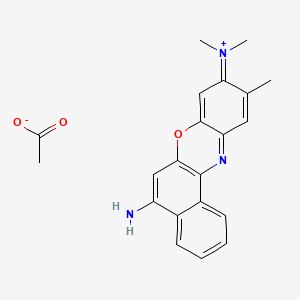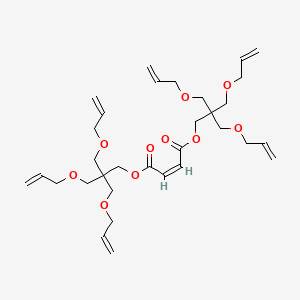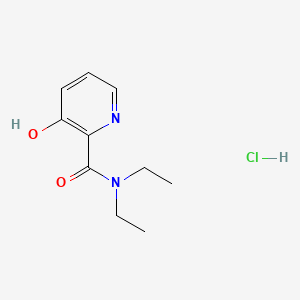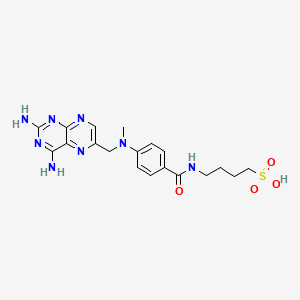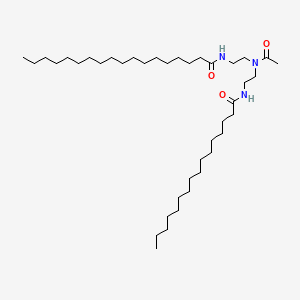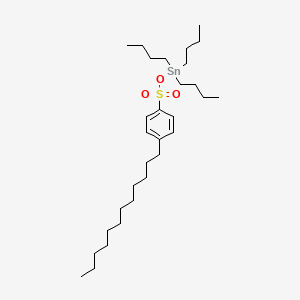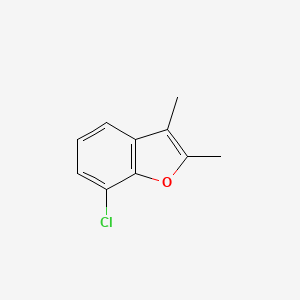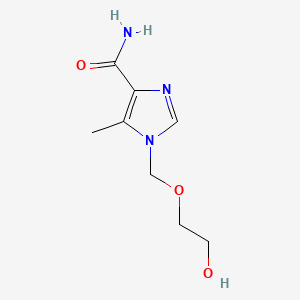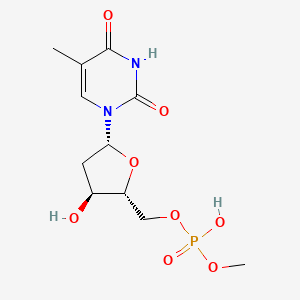
Methyl thymidine 5'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl thymidine 5’-phosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of thymidine, a nucleoside component of DNA, where the thymine base is attached to a deoxyribose sugar. The addition of a methyl group and a phosphate group at the 5’ position enhances its stability and functionality in biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl thymidine 5’-phosphate typically involves the phosphorylation of methyl thymidine. One common method is the phosphoramidite approach, which is widely used for the chemical synthesis of oligonucleotides. This method involves the activation of nucleoside phosphoramidites with a coupling agent, such as 1H-tetrazole, to form the desired phosphate linkage .
Industrial Production Methods
Industrial production of methyl thymidine 5’-phosphate often employs automated synthesizers that utilize the phosphoramidite method. These machines can efficiently produce large quantities of the compound with high purity. The process involves sequential addition of nucleoside phosphoramidites, followed by oxidation and deprotection steps to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl thymidine 5’-phosphate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the phosphate group to a phosphite.
Substitution: Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl thymidine 5’-phosphate can yield a carbonyl-containing nucleotide, while substitution reactions can produce various functionalized nucleotides .
Aplicaciones Científicas De Investigación
Methyl thymidine 5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Serves as a substrate for various enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the production of synthetic DNA for research and therapeutic purposes
Mecanismo De Acción
The mechanism of action of methyl thymidine 5’-phosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can affect the stability and function of the DNA molecule. The compound can also interact with various enzymes, such as thymidylate kinase, which phosphorylates it to form thymidine diphosphate .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine 5’-triphosphate: A triphosphate analog used in DNA synthesis.
Thymidine monophosphate: A monophosphate analog involved in DNA metabolism.
Thymidine 5’-(dithio)phosphate: A modified nucleotide with a dithio linkage .
Uniqueness
Methyl thymidine 5’-phosphate is unique due to its enhanced stability and functionality compared to other thymidine analogs. The presence of the methyl group and the phosphate group at the 5’ position provides additional stability and makes it a valuable tool in various biochemical applications .
Propiedades
Número CAS |
55728-65-9 |
|---|---|
Fórmula molecular |
C11H17N2O8P |
Peso molecular |
336.23 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N2O8P/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(21-9)5-20-22(17,18)19-2/h4,7-9,14H,3,5H2,1-2H3,(H,17,18)(H,12,15,16)/t7-,8+,9+/m0/s1 |
Clave InChI |
IJTUGJOZUVUTDF-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


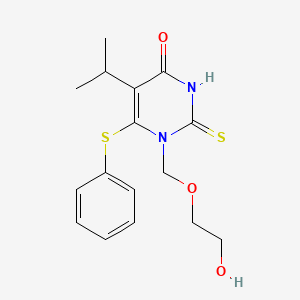
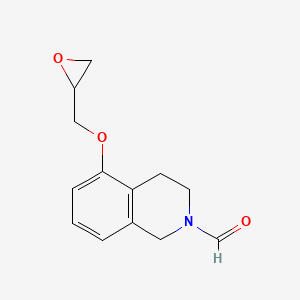
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
